molecular formula C16H21N3O3S B2474989 1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide CAS No. 1797317-79-3

1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2474989
CAS No.: 1797317-79-3
M. Wt: 335.42
InChI Key: AZHSUMIQCICBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a chemical research reagent featuring a pyrazole core linked to a sulfonamide group and a unique 4-phenyloxan-4-ylmethyl moiety. This structure places it within a class of compounds known for their diverse biological activities and significant potential in pharmaceutical and agrochemical research. Pyrazole-sulfonamide hybrids are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets . Compounds with this core structure have demonstrated promising biological profiles in scientific studies, including antiparasitic and antiproliferative activities. For instance, related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent in vitro activity against Leishmania infantum and Leishmania amazonensis promastigote forms, with efficacy comparable to the reference drug pentamidine but with lower cytotoxicity . Other pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity, indicating their relevance in anticancer research . The integration of the sulfonamide group is a key feature in many FDA-approved drugs and bioactive molecules, contributing to properties such as anti-inflammatory, antibacterial, and anticancer effects . The specific structural features of this reagent, including the 1-methylpyrazole and the bulky 4-phenyloxan-4-ylmethyl group, make it a valuable intermediate for synthetic chemistry, drug discovery programs, and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-N-[(4-phenyloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-19-12-15(11-17-19)23(20,21)18-13-16(7-9-22-10-8-16)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSUMIQCICBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.

    Attachment of the phenyloxan moiety: This can be done through a nucleophilic substitution reaction where the pyrazole sulfonamide reacts with a phenyloxan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The thiophene-pyridine system in ’s compound introduces electron-rich heteroaromaticity, which could modulate interactions with charged or polar enzyme active sites .

Biological Activity

1-Methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S. The compound features a pyrazole ring substituted with a methyl group and a sulfonamide moiety, which is crucial for its biological activity.

The biological activity of pyrazole derivatives often involves their interaction with specific enzymes and receptors. For instance, sulfonamides can inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes, which play roles in various physiological processes. The specific mechanism for this compound has not been fully elucidated but is believed to involve:

  • Enzyme Inhibition : Potential inhibition of enzymes related to cancer cell proliferation.
  • Antimicrobial Activity : Disruption of bacterial metabolic pathways.

Biological Activity Overview

The biological activities associated with pyrazole-4-sulfonamide derivatives include:

  • Anticancer Activity : Studies have shown that certain pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against cancer cells such as U937 and others .
  • Antibacterial Properties : Pyrazole derivatives have been reported to show antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial enzyme systems or structural integrity .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

  • Antiproliferative Activity Study :
    A recent study evaluated the antiproliferative activity of new pyrazole derivatives, including those similar to this compound. These compounds were tested against U937 cells using the CellTiter-Glo assay, revealing promising results with IC50 values indicating effective inhibition without significant cytotoxicity .
  • Optimization for CNS Penetration :
    Research focused on optimizing pyrazole sulfonamides for better blood-brain barrier penetration has highlighted modifications that enhance efficacy against central nervous system targets. This work emphasizes the potential therapeutic applications in treating neurological conditions .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Reference
1-Methyl-N-(4-phenyloxan-4-yl)methyl)-1H-pyrazole-4-sulfonamideStructureAnticancer5.0
DDD85646 (related pyrazole)StructureCNS-targeting0.003
Pyrazole derivative XStructureAntibacterial10.0

Q & A

Q. Basic

  • MS : Determines molecular weight and fragmentation patterns .
  • NMR : Assigns proton and carbon environments, confirming substitution patterns .
  • X-ray crystallography : Resolves 3D atomic arrangements using SHELX refinement tools .

How can SHELX software resolve ambiguities in the compound’s crystal structure?

Advanced
SHELX refines crystallographic data by:

  • Residual analysis : R-factor minimization to validate atomic positions .
  • Twinned data handling : SHELXL’s twin law feature addresses pseudo-symmetry in diffraction patterns .
  • Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions critical for stability .

What biological targets are associated with this compound, and how are they validated?

Basic
The compound inhibits Janus kinase (JAK) enzymes , modulating cytokine signaling pathways implicated in autoimmune diseases . Validation methods include:

  • Kinase inhibition assays : Measure IC50 values against recombinant JAK isoforms .
  • Cellular models : IL-6 suppression in macrophage cultures confirms anti-inflammatory activity .

How can researchers validate target engagement in complex biological systems?

Q. Advanced

  • Chemical proteomics : Use biotinylated analogs to pull down JAK proteins from lysates .
  • siRNA knockdown : Reduced compound efficacy in JAK-deficient cells confirms target specificity .
  • Crystallography : Co-crystal structures with JAK2 reveal binding motifs .

What stability factors should be prioritized during long-term storage?

Q. Basic

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis .
  • Light exposure : Amber vials minimize photodegradation of the sulfonamide group .
  • Analytical checks : Regular HPLC monitoring detects degradation products .

How are degradation products characterized under accelerated stability conditions?

Q. Advanced

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .
  • LC-MS/MS : Identifies hydrolyzed sulfonamide or oxidized pyrazole byproducts .
  • Kinetic modeling : Arrhenius plots predict shelf-life under standard storage .

How do structural modifications influence bioactivity in related analogs?

Q. Basic

  • Pyrazole substituents : Electron-withdrawing groups (e.g., –CF₃) enhance JAK binding .
  • Oxane ring : Bulky 4-phenyl groups improve metabolic stability .
  • Sulfonamide linkage : N-methylation reduces plasma protein binding .

What computational strategies predict structure-activity relationships (SAR)?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates binding poses with JAK2’s ATP-binding pocket .
  • DFT calculations : Electron density maps correlate pyrazole ring aromaticity with activity .
  • QSAR models : Regression analysis links logP and polar surface area to bioavailability .

Which in vitro assays are recommended for preliminary bioactivity screening?

Q. Basic

  • Enzyme inhibition : Fluorescence-based JAK1/2/3 assays .
  • Cytotoxicity : MTT assays on human fibroblast lines (e.g., NIH/3T3) .
  • Anti-inflammatory activity : TNF-α suppression in LPS-stimulated monocytes .

How should contradictory bioactivity data across studies be reconciled?

Q. Advanced

  • Assay variability : Compare buffer conditions (e.g., ATP concentrations in kinase assays) .
  • Cell line differences : Test compound in isogenic JAK-overexpressing vs. knockout lines .
  • Meta-analysis : Pool data from multiple studies to identify dose-response trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.